molecular formula C6H6ClFN2 B3047238 4-Chloro-2-ethyl-5-fluoropyrimidine CAS No. 1359701-88-4

4-Chloro-2-ethyl-5-fluoropyrimidine

Cat. No.: B3047238
CAS No.: 1359701-88-4
M. Wt: 160.58
InChI Key: LHABDPQNNJAAIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-fluoropyrimidine is an organofluorine compound with the molecular formula C6H6ClFN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-fluoropyrimidine typically involves the halogenation and alkylation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-5-fluoropyrimidine with ethylating agents under controlled conditions. The reaction conditions often require the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where pyrimidine derivatives are treated with chlorine and fluorine sources. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols, often in the presence of a base like K2CO3.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can yield 2-amino-5-fluoropyrimidine derivatives .

Scientific Research Applications

4-Chloro-2-ethyl-5-fluoropyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 4-Chloro-5-fluoropyrimidine
  • 5-Fluorouracil

Comparison

4-Chloro-2-ethyl-5-fluoropyrimidine is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to 5-fluorouracil, it has different pharmacokinetic properties and may offer advantages in terms of stability and specificity . The presence of both chlorine and fluorine atoms in the pyrimidine ring also contributes to its distinct chemical behavior compared to other similar compounds .

Properties

IUPAC Name

4-chloro-2-ethyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-2-5-9-3-4(8)6(7)10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABDPQNNJAAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856136
Record name 4-Chloro-2-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359701-88-4
Record name 4-Chloro-2-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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